molecular formula C13H10FN3O3 B4237687 1-(2-Fluorophenyl)-3-(4-nitrophenyl)urea

1-(2-Fluorophenyl)-3-(4-nitrophenyl)urea

Cat. No.: B4237687
M. Wt: 275.23 g/mol
InChI Key: ZDBQMRLVFFWGOL-UHFFFAOYSA-N
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Description

Contextualization within N,N'-Diarylurea Derivatives Research

N,N'-diarylureas have emerged as a "privileged scaffold" in medicinal chemistry, meaning their core structure is frequently found in compounds with diverse biological activities. This class of compounds has been extensively investigated for a range of therapeutic applications, including as anticancer, antibacterial, antiviral, and anti-inflammatory agents. nih.gov A notable example is Sorafenib (B1663141), a multi-kinase inhibitor approved for the treatment of certain cancers, which features a diarylurea core. nih.gov The academic interest in compounds like 1-(2-Fluorophenyl)-3-(4-nitrophenyl)urea stems from the potential to discover new therapeutic agents by modifying the substitution patterns on the aryl rings. nih.gov

The synthesis of unsymmetrical N,N'-diarylureas, such as the title compound, is a well-established area of organic chemistry. Common synthetic routes involve the reaction of an arylamine with an aryl isocyanate. For instance, the synthesis of the isomeric compound, 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea, was achieved by reacting 4-nitroaniline (B120555) with bis(trichloromethyl) carbonate to form an isocyanate intermediate, which was then reacted with 3-fluoroaniline. A similar approach could likely be employed for the synthesis of this compound.

Academic Significance and Research Directions in Urea (B33335) Chemistry

Urea and its derivatives have a rich history in chemistry, famously being the first organic compound synthesized from inorganic starting materials, a landmark event that helped to disprove the theory of vitalism. mdpi.comarabjchem.org In modern chemistry, the urea functional group is recognized for its ability to form strong hydrogen bonds, which plays a crucial role in molecular recognition and self-assembly processes. tandfonline.com This property is fundamental to the biological activity of many urea-containing drugs, as it allows them to bind effectively to target proteins. nih.gov

Current research in urea chemistry is diverse, spanning from the development of new catalysts and polymers to the design of novel therapeutic agents. A significant research direction is the exploration of diarylurea derivatives as kinase inhibitors. nih.gov Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The urea moiety in these inhibitors often forms key hydrogen bonding interactions with the hinge region of the kinase active site. nih.gov The fluorophenyl and nitrophenyl substituents on this compound would be expected to influence its binding affinity and selectivity for different kinases.

Overview of Current Scholarly Investigations on this compound

Direct scholarly investigations specifically focused on this compound are not widely reported in the current scientific literature. However, extensive research on closely related analogues provides a framework for understanding its potential properties and areas of interest.

For example, a detailed study on the isomer 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea provides valuable insights. The synthesis of this compound was reported with a yield of 75.6%. Furthermore, its crystal structure was determined, revealing a monoclinic crystal system with the space group P21/c. The dihedral angle between the fluorophenyl and nitrophenyl rings was found to be 6.51(9)°. This type of structural information is crucial for understanding the molecule's conformation and its potential interactions with biological targets.

Crystal Data for 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea
ParameterValue
Molecular FormulaC13H10FN3O3
Molecular Weight275.24
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.351(4)
b (Å)12.461(6)
c (Å)11.912(6)
β (°)100.315(9)
Volume (ų)1219.5(11)
Z4

Research on other fluorinated and nitro-substituted diarylureas has demonstrated a range of biological activities. For instance, a series of fluorinated N,N'-diarylureas were synthesized and shown to induce cell-cycle inhibition and apoptosis in metastatic colorectal cancer cells. nih.gov Similarly, nitroaryl urea derivatives have been investigated for their antiproliferative properties, with some compounds showing greater cytotoxicity than the established chemotherapy drug cisplatin in certain cancer cell lines. nih.gov These findings suggest that this compound could also exhibit interesting biological activity and warrants further investigation.

General Synthesis of Unsymmetrical N,N'-Diarylureas
StepDescriptionReactantsGeneral Conditions
1Formation of IsocyanateArylamine (e.g., 4-nitroaniline), Phosgene (B1210022) equivalent (e.g., triphosgene)Inert solvent (e.g., dichloromethane), often at reduced temperatures
2Urea FormationIsocyanate intermediate, Substituted arylamine (e.g., 2-fluoroaniline)Inert solvent, often with heating

Future research on this compound would likely involve its synthesis, full chemical characterization (including NMR, IR, and mass spectrometry), and evaluation of its biological properties. Given the prevalence of diarylureas in kinase inhibitor research, screening this compound against a panel of kinases would be a logical first step in elucidating its potential as a therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluorophenyl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O3/c14-11-3-1-2-4-12(11)16-13(18)15-9-5-7-10(8-6-9)17(19)20/h1-8H,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBQMRLVFFWGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 2 Fluorophenyl 3 4 Nitrophenyl Urea

Established and Novel Synthetic Pathways for Urea (B33335) Bond Formation

The construction of the urea functional group is the central transformation in the synthesis of 1-(2-Fluorophenyl)-3-(4-nitrophenyl)urea. Various methods have been developed, ranging from classical reactions to more modern, efficient protocols.

The most direct and widely utilized method for forming diaryl ureas is the reaction between an appropriately substituted aniline (B41778) and an isocyanate. asianpubs.org For the target molecule, this can be achieved in two ways:

Reaction of 2-fluoroaniline (B146934) with 4-nitrophenyl isocyanate.

Reaction of 4-nitroaniline (B120555) with 2-fluorophenyl isocyanate.

This nucleophilic addition reaction is typically efficient and proceeds under mild conditions, making it a preferred route. mdpi.com

An alternative, yet equally established, pathway involves the use of phosgene (B1210022) (COCl₂) or its safer, solid-state derivatives like triphosgene (B27547) (bis(trichloromethyl) carbonate) or diphosgene. rsc.org In this approach, an aniline is first reacted with the phosgene equivalent to form an intermediate isocyanate in situ or a carbamoyl (B1232498) chloride, which then reacts with the second aniline to form the final urea product. nih.govmdpi.com For example, a process analogous to the synthesis of a similar compound involves adding a solution of 4-nitroaniline to a solution of bis(trichloromethyl) carbonate, followed by the addition of 2-fluoroaniline to complete the urea formation. nih.gov This method avoids the need to handle and store potentially unstable or highly reactive isocyanate monomers. rsc.org

More complex synthetic routes may involve multiple steps where the key aniline or isocyanate precursors are first synthesized and then coupled. nih.gov Intermediate derivatization is a strategic approach where a precursor molecule is modified before the final urea-forming step. researchgate.net For instance, a synthetic plan could begin with a simpler aniline, which is then subjected to nitration or fluorination reactions to install the required functional groups.

Another strategy involves synthesizing a complex amine intermediate first, which is then coupled to form the urea. For example, in the synthesis of related compounds, an aniline derivative is first prepared through reactions like nucleophilic aromatic substitution or coupling reactions before it is reacted with an isocyanate. nih.gov This multi-step approach allows for the construction of a diverse library of urea derivatives by modifying the intermediates before the final coupling step. nih.gov

Optimization of Reaction Parameters for Enhanced Yields and Purity

The efficiency and purity of the synthesis of this compound are highly dependent on the optimization of reaction parameters. Key variables include solvent, temperature, reaction time, and the presence of catalysts or bases. In a typical synthesis involving an aniline and an isocyanate, solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are commonly used. mdpi.comnih.gov

For syntheses utilizing phosgene derivatives, precise control of temperature is crucial. An analogous synthesis of 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea using bis(trichloromethyl) carbonate specifies an initial reaction at 0–5°C, followed by a reflux period. nih.gov This two-temperature approach ensures controlled formation of the reactive intermediate before driving the final reaction to completion. After the reaction, the crude product is often purified by recrystallization from a suitable solvent, such as an acetone/water mixture or ethanol, to achieve high purity. nih.gov A documented synthesis for a similar compound reported a yield of 75.6% after purification. nih.gov

Table 1: Illustrative Reaction Parameters for Diaryl Urea Synthesis
ParameterConditionPurpose/ObservationSource
ReactantsAniline + IsocyanateDirect, high-yield route. asianpubs.org
ReactantsAniline + Phosgene DerivativeAvoids handling of isocyanates. rsc.orgnih.gov
SolventDichloromethane (DCM), Tetrahydrofuran (THF)Commonly used inert solvents for the reaction. nih.govnih.gov
Temperature0°C to RefluxControlled addition at low temperature, followed by heating to drive reaction to completion. nih.gov
PurificationRecrystallization (e.g., from Ethanol/Water)Effective method for removing unreacted starting materials and byproducts to yield a high-purity solid. nih.gov
Yield75.6% (for an analogous compound)Demonstrates the efficiency of the synthetic method. nih.gov

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods, and the synthesis of urea compounds is no exception. mdpi.com A primary focus of green chemistry in this context is the replacement of highly toxic and hazardous reagents like phosgene. rsc.org The use of solid, safer phosgene substitutes such as triphosgene and di-tert-butyl dicarbonate (B1257347) represents a significant step towards a greener process. rsc.org

Further green approaches include the use of catalytic processes and more environmentally friendly solvents. nih.gov While many laboratory-scale syntheses still rely on conventional organic solvents, research is ongoing to replace them with greener alternatives like water or bio-based solvents, where feasible. nih.govunife.it

Microwave-assisted synthesis is another green technique that can be applied to the formation of ureas. beilstein-journals.org Microwave irradiation can drastically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net A one-pot, two-step protocol for urea synthesis has been developed using microwave assistance, combining nucleophilic substitution and a Staudinger–aza-Wittig reaction to generate the urea in high yield with simple workup. beilstein-journals.org Such one-pot procedures align with green chemistry principles by reducing the number of separate reaction and purification steps, thereby minimizing waste. nih.gov

Analytical Methodologies for Synthetic Reaction Monitoring

Monitoring the progress of the synthesis is essential for optimizing reaction conditions and determining the endpoint. A suite of analytical techniques is employed for this purpose. nih.gov

Chromatography: Thin-layer chromatography (TLC) is a rapid, qualitative method used to monitor the consumption of starting materials (anilines, isocyanates) and the formation of the urea product. High-performance liquid chromatography (HPLC) provides a more quantitative analysis, allowing for accurate measurement of component concentrations in the reaction mixture and confirming the purity of the final product. nih.gov

Spectroscopy: In-situ spectroscopic methods offer real-time monitoring without the need for sampling. nih.gov

Infrared (IR) Spectroscopy: Online IR detectors, such as ReactIR™, can track the reaction by monitoring the characteristic vibrational frequencies of reactants, intermediates, and products. For instance, the disappearance of the strong isocyanate peak (~2270 cm⁻¹) and the appearance of the urea carbonyl peak (~1640-1680 cm⁻¹) and N-H bands provide a clear indication of reaction progress. nih.gov

Nuclear Magnetic Resonance (NMR) and UV/Vis Spectroscopy: These techniques can also be integrated into flow chemistry setups to provide real-time quantitative data on the concentrations of various species throughout the reaction sequence. chemrxiv.org

Table 2: Analytical Methodologies for Reaction Monitoring
TechniqueApplicationInformation ObtainedSource
Thin-Layer Chromatography (TLC)Qualitative reaction progressConsumption of reactants, formation of product. nih.gov
High-Performance Liquid Chromatography (HPLC)Quantitative analysis and purity checkConcentration of components, final product purity. nih.gov
Infrared (IR) Spectroscopy (Online)Real-time reaction monitoringTracks changes in functional groups (e.g., isocyanate, urea carbonyl) to determine reaction kinetics and endpoint. nih.gov
Nuclear Magnetic Resonance (NMR)Structural elucidation and real-time monitoringConfirms product structure; can quantify components in real-time in flow systems. chemrxiv.org
UV/Vis SpectrometryReal-time monitoringQuantifies concentrations of UV-active species during the reaction. chemrxiv.org

Advanced Structural Characterization and Elucidation of 1 2 Fluorophenyl 3 4 Nitrophenyl Urea

Single Crystal X-ray Diffraction Studies

Due to the absence of published single-crystal X-ray diffraction data for 1-(2-Fluorophenyl)-3-(4-nitrophenyl)urea, a quantitative analysis of its molecular geometry, torsion angles, hydrogen bonding networks, and crystal packing is not possible at this time. Such an analysis would require the successful growth of a single crystal and subsequent diffraction analysis.

The planarity of the urea (B33335) moiety and the torsion angles defining the orientation of the 2-fluorophenyl and 4-nitrophenyl rings relative to the central urea bridge are key structural parameters that remain to be experimentally determined.

While it is anticipated that N-H···O hydrogen bonds would be a primary feature of the crystal structure, the specific network—whether involving urea-to-urea or urea-to-nitro group interactions—cannot be elucidated without experimental data.

The precise arrangement of molecules in the crystal lattice and the identification of dominant supramolecular synthons for this compound are currently unknown.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Specific, experimentally verified Proton (¹H) and Carbon-13 (¹³C) NMR chemical shifts for this compound have not been reported in the reviewed literature. The data presented in chemical databases is often predicted and awaits experimental confirmation.

A detailed analysis and assignment of the proton and carbon signals for this compound are contingent upon the acquisition of experimental NMR spectra. Predicted values can offer estimates, but are not a substitute for empirical data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

While one-dimensional NMR provides initial information on the types and number of protons and carbons, 2D NMR techniques are indispensable for mapping the precise connectivity of the molecular framework. For this compound, these experiments confirm the covalent bond structure and the substitution patterns on the aromatic rings.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. In the spectrum of the title compound, cross-peaks would be expected between adjacent protons on both the 2-fluorophenyl and 4-nitrophenyl rings, confirming their respective spin systems. For instance, the proton at C6' of the fluorophenyl ring would show a correlation to the proton at C5', which in turn would correlate with the proton at C4', and so on.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). It allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum. Each aromatic C-H group in both rings would display a distinct cross-peak, linking its ¹H chemical shift to its ¹³C chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity, showing correlations between protons and carbons separated by two or three bonds (²J_CH_ and ³J_CH_). This is particularly useful for identifying quaternary (non-protonated) carbons and linking the different fragments of the molecule. Key expected correlations would include:

The N-H protons of the urea bridge showing correlations to the carbonyl carbon (C=O) and the ipso-carbons of both aromatic rings (C1' and C1'').

Protons on the aromatic rings showing correlations to adjacent and next-nearest neighbor carbons within the same ring, confirming substitution patterns.

The proton at C3' on the 2-fluorophenyl ring showing a correlation to the fluorine-bearing carbon (C2').

The combination of these 2D NMR experiments provides a definitive and interlocking map of the entire molecular structure.

Table 1: Expected 2D NMR Correlations for this compound

TechniqueCorrelating NucleiExpected Key Correlations
COSY ¹H ↔ ¹HCorrelations between adjacent aromatic protons on the 2-fluorophenyl ring (e.g., H3'↔H4'↔H5'↔H6'). Correlations between adjacent aromatic protons on the 4-nitrophenyl ring (e.g., H2''↔H3'' and H5''↔H6'').
HSQC ¹H ↔ ¹³C (¹J)Direct one-bond correlations for all C-H groups in both aromatic rings.
HMBC ¹H ↔ ¹³C (²J, ³J)Urea N-H protons ↔ Urea C=O. Urea N-H protons ↔ Aromatic ipso-Carbons (C1', C1''). Aromatic protons ↔ Neighboring quaternary carbons (e.g., H3' ↔ C1', C2').

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment

Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and informative technique for analyzing fluorinated compounds. The large chemical shift dispersion of ¹⁹F NMR makes it extremely sensitive to the local electronic environment.

For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance corresponding to the fluorine atom attached to the C2' position of the phenyl ring. The chemical shift of this signal is characteristic of fluorine attached to an aromatic ring. The typical chemical shift range for aryl fluorides (Ar-F) is between -100 and -170 ppm relative to CFCl₃. The exact shift would be influenced by the electron-donating effect of the urea substituent.

The multiplicity of the ¹⁹F signal provides connectivity information through spin-spin coupling with nearby protons. The fluorine at C2' would primarily couple to the adjacent proton at C3' (³J_HF_) and the proton at C6' (⁴J_HF_). This would likely result in the signal appearing as a doublet of doublets, confirming the ortho-substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its constituent parts: the diaryl urea bridge and the substituted phenyl rings.

Urea Moiety:

N-H Stretching: Strong, sharp bands are expected in the region of 3300-3400 cm⁻¹ in the IR spectrum.

C=O Stretching (Amide I band): A very strong and prominent absorption is anticipated between 1630 and 1680 cm⁻¹, characteristic of the urea carbonyl group.

N-H Bending / C-N Stretching (Amide II band): A strong band typically appears in the 1550-1620 cm⁻¹ region.

Aromatic Moieties:

Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of medium to strong bands typically appear in the 1450-1600 cm⁻¹ region.

C-F Stretching: A strong absorption, characteristic of the C-F bond in fluorobenzene derivatives, is expected in the 1200-1270 cm⁻¹ range.

Nitro Group:

Asymmetric NO₂ Stretching: A very strong band is expected around 1500-1560 cm⁻¹.

Symmetric NO₂ Stretching: A strong band is typically observed between 1300 and 1370 cm⁻¹.

Table 2: Characteristic Vibrational Modes for this compound

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Expected Intensity (IR)
N-H StretchUrea (-NH-)3300 - 3400Strong
Aromatic C-H StretchAryl (C-H)3000 - 3100Medium
C=O Stretch (Amide I)Urea (-C=O)1630 - 1680Very Strong
Aromatic C=C StretchAryl (C=C)1450 - 1600Medium-Strong
N-H Bend (Amide II)Urea (-NH-)1550 - 1620Strong
Asymmetric NO₂ StretchNitro (-NO₂)1500 - 1560Very Strong
Symmetric NO₂ StretchNitro (-NO₂)1300 - 1370Strong
C-F StretchAryl Fluoride (C-F)1200 - 1270Strong

In the solid state, diaryl ureas are known to form extensive hydrogen-bonding networks. X-ray crystallographic studies on the analogous compound 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea have confirmed the presence of intermolecular N-H···O hydrogen bonds. nih.gov These interactions create a well-ordered supramolecular structure.

These hydrogen bonds have a distinct effect on the vibrational spectra. Compared to a spectrum taken in a dilute, non-polar solvent, the solid-state IR spectrum is expected to show:

A red-shift (shift to lower frequency) of the N-H stretching vibrations.

Broadening of the N-H stretching bands.

A potential red-shift of the C=O stretching frequency if the carbonyl oxygen acts as a hydrogen bond acceptor.

These spectral changes are definitive evidence of intermolecular hydrogen bonding, which is a key feature of the compound's solid-state structure.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass with very high precision. For this compound (molecular formula C₁₃H₁₀FN₃O₃), the theoretical monoisotopic mass of the neutral molecule is 275.0706 g/mol . In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed, with a theoretical exact mass of 276.0784 m/z.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal the compound's fragmentation pattern, providing further structural confirmation. The urea linkage is often the most labile site. Plausible fragmentation pathways include:

Cleavage α to the carbonyl group , leading to the formation of a 2-fluorophenyl isocyanate fragment and a 4-nitroaniline (B120555) fragment, or vice versa.

Formation of protonated aniline (B41778) fragments through the loss of the corresponding isocyanate.

The major expected fragments would include the protonated 2-fluoroaniline (B146934) ion (m/z 112.05) and the protonated 4-nitroaniline ion (m/z 139.05). The detection of these characteristic fragment ions would strongly support the proposed structure.

Table 3: Theoretical Exact Mass and Plausible HRMS Fragments of this compound

Ion/FragmentFormulaTheoretical m/zDescription
[M]⁺[C₁₃H₁₀FN₃O₃]⁺275.0706Molecular Ion
[M+H]⁺[C₁₃H₁₁FN₃O₃]⁺276.0784Protonated Molecule
Fragment 1[C₇H₅FNO]⁺138.03552-Fluorophenyl isocyanate radical cation
Fragment 2[C₆H₇N₂O₂]⁺139.0499Protonated 4-nitroaniline
Fragment 3[C₆H₆FN]⁺112.0511Protonated 2-fluoroaniline

Theoretical and Computational Chemistry Investigations of 1 2 Fluorophenyl 3 4 Nitrophenyl Urea

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(2-Fluorophenyl)-3-(4-nitrophenyl)urea, DFT calculations are employed to determine its fundamental electronic properties, optimized geometry, and predicted spectroscopic behavior. These calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or higher. materialsciencejournal.org

Electronic Structure and Molecular Geometry Optimization

Geometry optimization calculations are performed to find the lowest energy conformation of the molecule. For diaryl ureas, the central urea (B33335) fragment (-NH-CO-NH-) tends to be planar due to resonance. However, the two aromatic rings are typically twisted out of this plane to minimize steric hindrance.

For comparison, the crystal structure of the related isomer, 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea, shows an interplanar angle of 6.51(9)° between the two aromatic rings, indicating a relatively planar conformation in the solid state. nih.gov In the optimized gas-phase structure of the 2-fluoro isomer, a larger dihedral angle might be expected due to the steric influence of the ortho-substituent. The structure is stabilized by strong intermolecular N-H···O hydrogen bonds, a characteristic feature of urea derivatives. nih.gov

Table 1: Comparison of Selected Experimental Bond Lengths for a Related Urea Compound (Data based on 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea)

BondLength (Å)
C=O~1.25
C-N (Urea)~1.37-1.40
N-C (Aryl)~1.41-1.42

This interactive table contains representative data from a closely related compound to illustrate typical bond lengths.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), indicates the molecule's propensity to undergo electronic transitions. A smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the more electron-rich 2-fluorophenyl ring and the urea linker, which act as the primary electron-donating regions. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient 4-nitrophenyl ring, particularly on the strongly electron-withdrawing nitro group (-NO2), which serves as the electron-accepting site. materialsciencejournal.orgmdpi.com This distribution facilitates an intramolecular charge transfer (ICT) from the fluorophenyl moiety to the nitrophenyl moiety upon electronic excitation. The calculated HOMO-LUMO energy gap for similar nitro-aromatic compounds is typically in the range of 3.5 to 4.5 eV. irjweb.com

Table 2: Calculated Frontier Molecular Orbital Energies and Properties (Values are hypothetical and representative for this class of compound)

ParameterValue (eV)
EHOMO-6.85
ELUMO-2.70
HOMO-LUMO Gap (ΔE) 4.15
Ionization Potential (I ≈ -EHOMO)6.85
Electron Affinity (A ≈ -ELUMO)2.70

This interactive table presents typical theoretical values for compounds of this type to illustrate the output of FMO analysis.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP or EPS) surface is mapped onto the molecule's electron density to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mdpi.com The color-coding on an MEP map typically ranges from red (most negative potential, electron-rich) to blue (most positive potential, electron-poor).

In this compound, the most negative electrostatic potential (red regions) is expected around the oxygen atoms of the urea carbonyl group and the nitro group. These areas are the most likely sites for electrophilic attack and are strong hydrogen bond acceptors. researchgate.netmdpi.com The most positive potential (blue regions) is predicted to be located on the urea N-H protons, making them the primary hydrogen bond donor sites and susceptible to nucleophilic attack. The aromatic rings will show intermediate potential, with the nitrophenyl ring being more electron-poor (more blue/green) than the fluorophenyl ring. This analysis is critical for understanding intermolecular interactions, such as those between a drug molecule and its biological target. nih.gov

Prediction of Spectroscopic Properties (IR, NMR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, which serve as a valuable tool for structural confirmation when compared with experimental data.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. Key predicted vibrational modes for this molecule would include N-H stretching vibrations (around 3300-3400 cm⁻¹), the C=O stretching of the urea group (around 1650-1700 cm⁻¹), asymmetric and symmetric stretching of the NO₂ group (around 1550 cm⁻¹ and 1350 cm⁻¹, respectively), and C-F stretching (around 1200-1250 cm⁻¹). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, distinct signals would be predicted for the aromatic protons on both rings and the two N-H protons of the urea linkage. The chemical shifts of the N-H protons are particularly sensitive to conformation and hydrogen bonding. nih.gov

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the resulting UV-Vis absorption spectrum. qu.edu.qarsc.org The spectrum is expected to be dominated by π → π* transitions. The main absorption bands would likely correspond to the intramolecular charge transfer from the HOMO (on the fluorophenyl-urea moiety) to the LUMO (on the nitrophenyl moiety). qu.edu.qaulakbim.gov.tr

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT calculations provide information on a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule in a solution environment over time. nih.govmanchester.ac.uk An MD simulation for this compound, typically run in an explicit solvent like water or DMSO, would reveal its conformational flexibility. nih.govuzh.ch

Key insights from MD simulations would include:

Conformational Sampling: Analysis of the simulation trajectory would show the range of dihedral angles adopted by the molecule, revealing the most stable and frequently accessed conformations in solution.

Intramolecular Hydrogen Bonding: MD can quantify the stability and lifetime of any intramolecular hydrogen bonds, such as a potential interaction between the ortho-fluorine and the adjacent N-H group, or between an N-H proton and the nitro group.

Solvent Interactions: The simulation shows how solvent molecules arrange around the solute, highlighting the specific hydrogen bonding patterns and solvation of polar (urea, nitro) and nonpolar (phenyl rings) regions of the molecule. uzh.ch This is crucial for understanding its solubility and how it interacts in a biological medium.

Molecular Docking Studies for Ligand-Target Interactions

Given that many diaryl urea compounds, such as Sorafenib (B1663141), are potent kinase inhibitors, molecular docking studies are essential to predict how this compound might bind to a biological target. nih.gov A primary putative target for this class of compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis (the formation of new blood vessels), which is a hallmark of cancer. nih.govnih.gov

A typical molecular docking study involves:

Preparation: Obtaining the 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 1Y6A) and preparing the ligand (the urea compound) by optimizing its geometry and assigning charges. nih.gov

Docking: Placing the ligand into the active site of the protein using a scoring algorithm to predict the most favorable binding pose and estimate the binding affinity (e.g., in kcal/mol).

Analysis: Analyzing the predicted binding mode to identify key intermolecular interactions. For a diaryl urea binding to the ATP pocket of VEGFR-2, the following interactions would be expected:

Hydrogen Bonds: The urea moiety is critical, typically forming a bidentate hydrogen bond with a glutamate (B1630785) side chain (e.g., Glu885) and a backbone amide of a cysteine residue (e.g., Cys919) in the hinge region of the kinase. researchgate.net

Hydrophobic Interactions: The 2-fluorophenyl ring would likely occupy a hydrophobic pocket, while the 4-nitrophenyl ring would extend into another region of the binding site. nih.gov The nitro group could form additional hydrogen bonds or polar interactions with nearby residues or water molecules.

Table 3: Predicted Interactions from a Hypothetical Docking Study with VEGFR-2

Interacting Residue (VEGFR-2)Interaction TypeLigand Moiety Involved
Cys919 (Hinge)Hydrogen BondUrea N-H, C=O
Glu885 (Hinge)Hydrogen BondUrea N-H
Leu840, Val848, Ala866Hydrophobic2-Fluorophenyl Ring
Leu1035, Phe1047Hydrophobic4-Nitrophenyl Ring

This interactive table illustrates the likely interactions based on docking studies of similar urea-based kinase inhibitors.

These docking studies provide a rational basis for the compound's potential biological activity and guide further optimization in drug discovery efforts. researchgate.netsemanticscholar.org

Prediction of Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor. This prediction is crucial for understanding the potential mechanism of action of a drug candidate. While specific docking studies for this compound are not extensively available in the public domain, the binding modes of numerous structurally related diaryl urea derivatives have been well-characterized, particularly in the context of kinase inhibition. nih.govmdpi.comasianpubs.org

Diaryl ureas are a prominent class of compounds known to inhibit various protein kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer. researchgate.net A common binding motif for these inhibitors involves the urea linkage forming critical hydrogen bonds within the ATP-binding site of the kinase. mdpi.com For this compound, a plausible binding mode can be inferred based on this established knowledge.

It is predicted that the central urea moiety would act as a crucial anchor. The carbonyl oxygen is a hydrogen bond acceptor, while the two N-H groups are hydrogen bond donors. mdpi.com The two flanking aryl rings, the 2-fluorophenyl group and the 4-nitrophenyl group, are expected to occupy adjacent hydrophobic pockets within the binding site, contributing to the binding affinity through van der Waals and π-stacking interactions. mdpi.com

The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between the ligand and its target. Lower binding energies indicate a more stable complex. For similar diaryl urea derivatives targeting B-RAF kinase, binding energies have been reported in the range of -11.22 to -12.69 kcal/mol. nih.gov It is anticipated that this compound would exhibit a comparable binding affinity towards relevant biological targets.

Table 1: Predicted Binding Interactions of this compound
Molecular MoietyPredicted Interaction TypePotential Interacting Partner in a Protein Binding Site
Urea (C=O group)Hydrogen Bond AcceptorAmine or hydroxyl groups of amino acid side chains (e.g., Lysine, Arginine, Serine)
Urea (N-H groups)Hydrogen Bond DonorCarbonyl oxygen of amino acid backbones or side chains (e.g., Glutamate, Aspartate)
2-Fluorophenyl RingHydrophobic Interactions, π-π StackingHydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine)
4-Nitrophenyl RingHydrophobic Interactions, π-π Stacking, Dipole-Dipole InteractionsHydrophobic and aromatic amino acid residues (e.g., Tyrosine, Tryptophan)

Identification of Key Interacting Residues (e.g., hydrogen bonds, hydrophobic interactions)

Building on the predicted binding mode, computational studies can identify specific amino acid residues that are likely to form key interactions with the ligand. In the context of kinase inhibition, the interactions of diaryl ureas are well-documented. mdpi.comresearchgate.net

Hydrogen Bonds: The urea core is paramount for establishing a network of hydrogen bonds. It is highly probable that the carbonyl oxygen of this compound would form a hydrogen bond with the backbone N-H of a conserved amino acid in the hinge region of a kinase, such as a cysteine or methionine. The N-H groups of the urea are predicted to form hydrogen bonds with the side chains of acidic residues like glutamate or aspartate, which are often found in the αC-helix or the DFG motif of the kinase domain. A study on the related compound, 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea, confirms the presence of intermolecular N—H⋯O hydrogen bonds in its crystal structure, reinforcing the likelihood of such interactions in a protein binding pocket. nih.gov

π-Interactions: The aromatic nature of the phenyl rings also allows for π-stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. These interactions, where the electron clouds of the aromatic rings overlap, provide additional stabilization to the complex. Data mining studies of diaryl ureas in protein complexes have shown that nonbonded π-interactions constitute a significant portion of the total interactions. mdpi.com

Table 2: Predicted Key Interacting Residues for Diaryl Urea Derivatives
Interaction TypeLigand MoietyExample of Interacting Protein ResidueTypical Location in Kinase Domain
Hydrogen BondUrea C=OCysteine, Methionine (backbone N-H)Hinge Region
Hydrogen BondUrea N-HGlutamate (side chain C=O)αC-Helix
Hydrogen BondUrea N-HAspartate (side chain C=O)DFG Motif
HydrophobicPhenyl RingsLeucine, Valine, IsoleucineHydrophobic Pockets
π-π StackingPhenyl RingsPhenylalanine, Tyrosine, TryptophanBinding Site Cavity

Quantum Chemical Reactivity Descriptors (e.g., electrophilicity, chemical hardness)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can provide valuable insights into the intrinsic reactivity of a molecule. Global reactivity descriptors, such as electrophilicity and chemical hardness, are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electrophilicity (ω): The global electrophilicity index measures the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater propensity to act as an electrophile. For a molecule like this compound, the presence of the electron-withdrawing nitro group (-NO₂) is expected to significantly increase its electrophilicity.

Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution. It is calculated as half the difference between the ionization potential and the electron affinity, which can be approximated by the HOMO-LUMO energy gap. A larger HOMO-LUMO gap corresponds to a greater chemical hardness, implying higher stability and lower reactivity.

Table 3: Illustrative Quantum Chemical Reactivity Descriptors for a Related Nitro-Substituted Phenylurea Compound
DescriptorSymbolFormulaIllustrative Value (eV)Interpretation
HOMO EnergyEHOMO--7.0Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO EnergyELUMO--2.5Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO GapΔEELUMO - EHOMO4.5Indicates chemical stability and hardness.
Chemical Hardnessη(ELUMO - EHOMO) / 22.25Resistance to change in electron distribution.
Electrophilicity Indexωμ2 / (2η) where μ ≈ -(EHOMO + ELUMO) / 24.51Propensity to accept electrons; a high value suggests it is a good electrophile.

These theoretical investigations, by predicting binding modes and quantifying chemical reactivity, provide a foundational understanding of this compound. They highlight its potential as a biologically active molecule, likely interacting with protein targets through a combination of hydrogen bonding and hydrophobic interactions, and characterize it as a stable yet reactive electrophile. These computational insights are invaluable for directing future experimental validation and drug development efforts.

Molecular Interaction Studies and Mechanistic Biological Inquiry of 1 2 Fluorophenyl 3 4 Nitrophenyl Urea

In Vitro Enzyme Inhibition Mechanisms

The primary mechanism by which many diaryl urea (B33335) compounds exert their biological effects is through the inhibition of specific enzymes. nih.gov Understanding these inhibitory actions at a molecular level is crucial for drug design and development.

Kinetic analysis provides quantitative measures of an inhibitor's potency, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce an enzyme's activity by 50%, while the Kᵢ value is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. nih.gov

While specific kinetic data for 1-(2-Fluorophenyl)-3-(4-nitrophenyl)urea is not extensively detailed in the reviewed literature, the activity of analogous compounds provides valuable insight. For instance, various diaryl urea derivatives have been synthesized and evaluated as inhibitors of several receptor tyrosine kinases. nih.gov Modifications on the phenyl rings, such as the position of a fluoro group or the presence of other substituents, can significantly impact the inhibitory potency. nih.gov For example, in one study of quinazolin-4(3H)-one based urea derivatives, a compound with a 3,4-difluoroaniline (B56902) group was identified as a potent multi-target inhibitor against VEGFR-2, Tie-2, and EphB4, with an IC₅₀ value of 0.77 nM for VEGFR-2. nih.gov Another study on imidazo[2,1-b]thiazole-based ureas showed VEGFR-2 inhibition with IC₅₀ values in the low micromolar range. researchgate.net

The table below presents IC₅₀ values for a selection of urea derivatives against various enzyme targets to illustrate the range of activities observed within this chemical class.

Compound ClassTarget EnzymeIC₅₀ Value
Quinazolin-4(3H)-one Urea Derivative (QDAU5)VEGFR-20.77 nM nih.gov
Imidazo[2,1-b]thiazole Urea DerivativeVEGFR-20.33 µM researchgate.net
4-hydroxy-2-pyridone (NITD-916)InhA570 nM medchemexpress.com
Benzenesulfonamide Derivative (SLC-0111 analogue)Carbonic Anhydrase IX0.21 µM semanticscholar.org
Benzenesulfonamide Derivative (SLC-0111 analogue)Carbonic Anhydrase XII0.21 µM semanticscholar.org

This table displays data for analogous compounds to illustrate typical inhibitory activities, as specific data for this compound was not available in the searched literature.

The identification of specific molecular targets is a cornerstone of modern drug discovery. Diaryl ureas are known to interact with a variety of protein kinases and other enzymes. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. rsc.orgnih.gov Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. rsc.orgnih.gov The diaryl urea structure is a common scaffold found in many VEGFR-2 inhibitors. rsc.org A closely related isomer, 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea, is described as an activated fragment of sorafenib (B1663141), a known VEGFR-2 inhibitor, strongly suggesting that this compound may also target this receptor. nih.gov

Carbonic Anhydrase: Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. sigmaaldrich.com Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and are involved in pH regulation and tumor progression. sigmaaldrich.com While many CA inhibitors are sulfonamides, some ureido-substituted benzenesulfonamides have shown potent and selective inhibition of tumor-associated CAs. sigmaaldrich.comnih.gov Although direct evidence is lacking for this compound, the urea moiety is present in some compounds that target these enzymes. nih.gov

InhA: InhA is an enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govorientjchem.org It is a crucial enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govorientjchem.org Inhibition of InhA is a validated strategy for developing antitubercular agents. nih.gov While various chemical classes act as InhA inhibitors, including some 2-(2-fluorophenyl) acetamides, it is less certain if the this compound scaffold directly targets InhA without further specific experimental validation. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into binding affinity and interaction patterns. nih.govresearchgate.net This method is instrumental in understanding the structural basis of enzyme inhibition. nih.gov

For diaryl ureas targeting protein kinases like VEGFR-2, the urea moiety is crucial for establishing anchoring hydrogen bonds within the ATP-binding site. nih.gov It typically forms hydrogen bonds with key residues in the hinge region of the kinase domain. nih.govresearchgate.net The flanking aryl rings engage in hydrophobic and nonbonded π-interactions within the binding pocket, which contributes to the affinity and selectivity of the inhibitor. nih.govfkit.hr

A molecular docking study of a related biphenyl (B1667301) urea compound with VEGFR-2 suggested that a salicylaldoxime (B1680748) group could form two hydrogen bonds with the hinge region. researchgate.net While a specific docking analysis for this compound is not available in the reviewed literature, analysis of the closely related 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea crystal structure shows a dihedral angle of 6.51° between the two phenyl rings, indicating a relatively planar conformation that could fit into a kinase binding site. nih.gov It is expected that the urea's carbonyl oxygen would act as a hydrogen bond acceptor, while the N-H groups would serve as hydrogen bond donors. nih.gov The 2-fluorophenyl and 4-nitrophenyl rings would likely occupy adjacent hydrophobic pockets, with the fluorine and nitro groups potentially forming specific interactions with receptor residues.

The table below summarizes typical interactions observed in docking studies of urea derivatives with protein kinase targets.

Interacting Ligand GroupInteracting Receptor Residue TypeType of Interaction
Urea N-HHinge Region (e.g., Cysteine)Hydrogen Bond (Donor)
Urea C=OHinge Region (e.g., Aspartate)Hydrogen Bond (Acceptor)
Phenyl RingsHydrophobic Pocketπ-π Stacking, Hydrophobic Interactions
Substituents (e.g., Fluoro)Specific Amino AcidsHalogen Bonds, Polar Interactions

This table illustrates common binding interactions for this class of compounds based on computational studies of analogues.

Receptor Binding Profiling and Molecular Recognition (In Vitro)

Beyond enzyme inhibition, understanding how a compound binds to a receptor and whether this binding event leads to a functional cellular response is fundamental.

Ligand binding is not a static event but a dynamic process involving conformational changes in both the ligand and the receptor. nih.gov The thermodynamics of this interaction, including the binding affinity (often expressed as the dissociation constant, Kd) and the enthalpic and entropic contributions, govern the stability of the ligand-receptor complex.

For diaryl ureas, molecular recognition is driven by a combination of strong, directional hydrogen bonds from the urea core and numerous nonbonded interactions, such as π-π stacking and CH-π interactions from the aryl rings. fkit.hr These interactions collectively determine the binding energy and specificity. A computational study on diaryl ureas found that the urea moiety forms an average of 2.1 hydrogen bonds with target proteins. nih.gov The energetics are highly dependent on the specific substitutions on the aryl rings and the topology of the receptor's binding pocket. fkit.hr While specific thermodynamic data for this compound are not available, studies on similar urea-based receptors show that binding affinity is influenced by the nature of the anion and the receptor structure. kums.ac.ir

Functional assays are performed in cellular systems to determine whether a ligand that binds to a receptor acts as an agonist (activating the receptor) or an antagonist (blocking the receptor's activity). nih.gov For kinase inhibitors, these assays often measure the inhibition of downstream signaling pathways. nih.gov

For a potential VEGFR-2 inhibitor like this compound, a relevant functional assay would be to measure its effect on VEGF-induced proliferation, migration, or tube formation in human umbilical vein endothelial cells (HUVECs). An antagonistic compound would inhibit these processes. For example, a study on multi-target inhibitors, including urea derivatives, demonstrated that the most potent compound significantly suppressed the viability of EA.hy926 endothelial cells and inhibited the phosphorylation of VEGFR-2. nih.gov

Similarly, functional assays can be designed to assess agonism or antagonism at other potential receptors. nih.gov For instance, cell viability and caspase-3 activity assays can be used to define the functional activity of ligands at the sigma-2 receptor. nih.gov Without specific experimental data for this compound, its functional activity at the cellular level remains speculative but would be expected to align with antagonism if it indeed targets growth factor receptors like VEGFR-2.

In Vitro Antiproliferative Activity Mechanisms in Cancer Cell Lines

The antiproliferative effects of urea-based compounds are often multifaceted, involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Research into compounds structurally related to this compound suggests that these molecules can significantly inhibit the growth of various cancer cells. nih.govmdpi.com The introduction of electron-withdrawing groups, such as the nitro group present in the target compound, has been noted in other diaryl ureas to be a factor in their cytotoxic potential. nih.gov

Investigation of Apoptotic Pathway Induction

Apoptosis, or programmed cell death, is a critical pathway through which anti-cancer agents can exert their effects. While direct studies on this compound are limited, the broader class of urea and thiourea (B124793) derivatives has been shown to induce apoptosis in cancer cells. nih.govnih.gov The process of apoptosis is often characterized by morphological changes and the activation of specific proteins.

In related compounds, the induction of apoptosis is confirmed through methods like flow cytometry, which can detect an increase in the population of apoptotic cells. nih.govnih.gov Key molecular events in apoptosis include the cleavage of Poly(ADP-ribose) polymerase (PARP) and the activation of caspases, such as caspase-3. nih.govresearchgate.net For instance, studies on other substituted ureas have demonstrated an increase in the expression of pro-apoptotic proteins. nih.gov It is hypothesized that this compound may trigger apoptosis through similar mechanisms, potentially involving either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The mitochondrial pathway, for example, is activated in hepatocellular carcinoma cells by chalcone (B49325) derivatives that also contain a nitrophenyl group. researchgate.net

Analysis of Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, many anti-cancer compounds disrupt the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints. This prevents the cancer cells from dividing and proliferating. High concentrations of urea have been shown to induce cell cycle delay in the G2/M and G1 phases in renal medullary cells. nih.gov

Agents that interfere with DNA replication, such as hydroxyurea, are well-known for their ability to cause cell cycle arrest. nih.govnih.gov These agents can slow the transit through the S phase and increase the duration of the G2/M phase. nih.gov Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies on various replication inhibitors demonstrate their ability to cause an accumulation of cells in the S phase, indicating a block in DNA synthesis. researchgate.netresearchgate.net While specific data for this compound is not available, it is plausible that it could exert its antiproliferative effects by inducing a similar cell cycle arrest, a common mechanism for diaryl urea compounds.

Molecular Target Elucidation within Cellular Processes

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For many urea-based anti-cancer drugs, protein kinases are a primary target. A structurally similar compound, 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea, is described as an activated fragment of sorafenib derivatives. nih.gov Sorafenib is a known inhibitor of several protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov This suggests that this compound might also target protein kinases involved in cell signaling pathways critical for cancer cell growth and survival.

The diaryl urea scaffold is a key structural feature in many kinase inhibitors, where the urea moiety often forms crucial hydrogen bonds within the ATP-binding site of the target kinase. frontiersin.org The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade in cancer that has been identified as a target for other urea derivatives. frontiersin.org Therefore, it is reasonable to hypothesize that the antiproliferative activity of this compound may be due to its interaction with and inhibition of one or more protein kinases, such as VEGFR or members of the PI3K pathway.

Protein-Ligand Interaction Thermodynamics (e.g., ITC, SPR)

To quantitatively understand the binding of a compound to its molecular target, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed. These methods provide valuable data on the thermodynamics and kinetics of protein-ligand interactions. nih.govxantec.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nicoyalife.com A typical ITC experiment involves titrating the ligand (in this case, this compound) into a solution containing the target protein. The resulting data can be used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. embl-hamburg.de This thermodynamic profile provides deep insights into the forces driving the interaction.

Surface Plasmon Resonance (SPR) is an optical technique that measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip. xantec.com SPR provides real-time data on the association (kon) and dissociation (koff) rates of the interaction, from which the binding affinity (Kd) can be calculated. nih.govnicoyalife.com

While no specific ITC or SPR data has been published for the interaction of this compound with its potential targets, these techniques would be essential for validating the predicted molecular targets and for characterizing the binding event in detail. Such studies would provide a quantitative basis for its mechanism of action and guide further drug development efforts.

Below is a hypothetical data table illustrating the kind of information that could be obtained from ITC and SPR experiments for the interaction of this compound with a putative kinase target.

Table 1: Hypothetical Thermodynamic and Kinetic Parameters for the Interaction of this compound with a Target Kinase

TechniqueParameterValueUnit
ITCBinding Affinity (Kd)0.5µM
Stoichiometry (n)1.1-
Enthalpy (ΔH)-10.5kcal/mol
Entropy (ΔS)-5.2cal/mol·K
SPRAssociation Rate (kon)2.3 x 105M-1s-1
Dissociation Rate (koff)1.15 x 10-1s-1
Binding Affinity (Kd)0.5µM

Supramolecular Chemistry and Self Assembly of 1 2 Fluorophenyl 3 4 Nitrophenyl Urea

Role of Hydrogen Bonding in Solid-State and Solution Self-Assembly

The urea (B33335) group acts as a self-complementary hydrogen-bonding unit, with two hydrogen bond donors (the N-H groups) and a single hydrogen bond acceptor (the carbonyl oxygen). This duality is the cornerstone of its self-assembly behavior. mdpi.com In diaryl ureas, the primary and most dominant interaction is the intermolecular N-H···O=C hydrogen bond.

In the solid state, these interactions dictate the crystal packing. Symmetrically substituted diaryl ureas often self-assemble into one-dimensional tapes or ribbons, where molecules are connected by bifurcated N-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif. For asymmetrically substituted ureas like 1-(2-fluorophenyl)-3-(4-nitrophenyl)urea, similar strong N-H···O hydrogen bonds are the primary stabilizing force in the crystal structure. nih.gov The electron-withdrawing nature of the 4-nitrophenyl group increases the acidity of the adjacent N-H proton, making it a stronger hydrogen bond donor. Conversely, the carbonyl oxygen acts as the primary acceptor site. These interactions lead to the formation of well-defined, ordered structures. For instance, a closely related compound, 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea, features a crystal structure stabilized by these intermolecular N-H···O hydrogen bonds. nih.gov Similarly, N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea forms layers linked by pairs of N—H⋯O hydrogen bonds. researchgate.net

In solution, the same hydrogen-bonding propensities drive the self-assembly process. Depending on the solvent, concentration, and temperature, this compound can exist in equilibrium between a solvated, monomeric state and various aggregated forms. Spectroscopic techniques, such as infrared (IR) spectroscopy, can distinguish between different hydrogen-bonding states. mdpi.com A "disordered" or solvent-associated state, where urea N-H groups bond to solvent molecules, can be differentiated from an "ordered" state, characterized by the self-associated urea···urea hydrogen bonds typical of the solid state. mdpi.com

Table 1: Key Hydrogen Bonding Interactions in Diaryl Urea Systems
Interaction TypeDonorAcceptorTypical MotifSignificance
Urea-UreaUrea N-HUrea C=OR²₂(8) Tape/RibbonPrimary interaction driving solid-state packing and self-assembly into fibers. researchgate.net
Urea-SolventUrea N-HSolvent (e.g., DMSO, Acetone)N/ACompetes with self-assembly; predominates in dilute solutions or strongly coordinating solvents. mdpi.com
Urea-AnionUrea N-HAnion (e.g., Cl⁻, AcO⁻)N/ABasis for anion recognition and host-guest chemistry. The nitro group enhances this interaction. rsc.org

Formation of Cocrystals and Inclusion Complexes

Urea and its derivatives are also famous for forming crystalline inclusion complexes, where "guest" molecules are entrapped within a "host" lattice. science.gov Classical urea inclusion compounds typically involve urea molecules forming a helical, hydrogen-bonded framework around linear aliphatic guest molecules. science.gov For aromatic derivatives like this compound, a more relevant form of inclusion chemistry involves host molecules like cyclodextrins. These macrocyclic hosts have a hydrophobic inner cavity and a hydrophilic exterior. Poorly water-soluble drugs can be encapsulated within the cyclodextrin (B1172386) cavity, forming an inclusion complex with enhanced solubility and bioavailability. scielo.brresearchgate.net Given the hydrophobic nature of its substituted phenyl rings, this compound is a prime candidate for forming such inclusion complexes with various types of cyclodextrins.

Engineering of Supramolecular Architectures (e.g., gels, capsules, polymers)

The directional and persistent nature of the urea-urea hydrogen bond is a cornerstone of supramolecular engineering, enabling the construction of complex, higher-order architectures from simple molecular precursors.

Gels: Diaryl ureas are a prominent class of low-molecular-weight gelators (LMWGs). vub.beunica.it Through a process of self-assembly, these molecules can form extensive, three-dimensional fibrillar networks that immobilize solvent, resulting in the formation of a supramolecular gel. tue.nl The process is typically initiated by a change in temperature or solvent composition, which drives the molecules to aggregate into one-dimensional fibers via the aforementioned N-H···O hydrogen-bonded tapes. These fibers then entangle and cross-link to form the gel network. tue.nl The substituents on the phenyl rings of this compound would finely tune its gelation properties, influencing its solubility and the stability of the resulting fibrous network. The development of urea-based gels is a significant area of research, with applications in materials science and biomedicine. rsc.org

Capsules: By designing molecules with specific geometries, it is possible to direct the self-assembly process away from linear fibers and towards discrete, closed-surface structures like capsules. For example, tripodal urea-based molecules have been shown to self-assemble into dimeric molecular capsules that can encapsulate guest ions or molecules. rsc.org In these systems, multiple urea groups are positioned to converge on a central point. Two such molecules can then assemble face-to-face, creating an internal cavity. While this compound is a linear diaryl urea, its principles of hydrogen bonding are fundamental to the assembly of these more complex capsular hosts. rsc.org

Polymers: The urea hydrogen bond is also used to create supramolecular polymers. In this approach, monomer units are designed to have complementary hydrogen bonding sites at either end. These monomers then associate non-covalently in a head-to-tail fashion to form long polymer-like chains. The strength and directionality of the diaryl urea interaction make it an effective and reliable motif for constructing such materials, which exhibit interesting properties like responsiveness to stimuli and self-healing capabilities.

Host-Guest Chemistry and Molecular Recognition Properties

Molecular recognition is the specific, non-covalent binding of a "host" molecule to a "guest" molecule. The diaryl urea scaffold is a well-established motif in host-guest chemistry, particularly for anion recognition. mdpi.comrsc.org

The N-H protons of the urea group are sufficiently acidic to act as effective hydrogen bond donors to anions. This acidity is significantly enhanced in this compound by the potent electron-withdrawing nitro group on the 4-position of the phenyl ring. This makes the urea N-H groups stronger hydrogen bond donors, pre-organizing the molecule for anion binding. It can act as a host for various anions (e.g., chloride, acetate), binding them through a combination of hydrogen bonds and electrostatic interactions.

Table 2: Supramolecular Applications of the Diaryl Urea Motif
Application AreaKey PrincipleRole of this compound StructureReference Example
Anion RecognitionN-H···Anion hydrogen bonding.Electron-withdrawing nitro group enhances N-H acidity, strengthening binding.Tris-urea receptors encapsulating anions. rsc.org
OrganogelationSelf-assembly into 1D fibers via N-H···O bonds, followed by network formation.Substituents modulate solubility and fiber stability.Bis-urea based hydrogelators. vub.be
Cocrystal FormationStrong hydrogen bonding with diverse coformers.Urea moiety acts as a reliable hydrogen-bonding bridge.Urea cocrystals with pharmaceutical ingredients. semanticscholar.org
Biological RecognitionSpecific hydrogen bonding within protein active sites.Urea core provides key H-bonds; aryl groups provide hydrophobic interactions.Diaryl ureas as kinase inhibitors. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2 Fluorophenyl 3 4 Nitrophenyl Urea Analogs

Design Principles for Systematic Structural Modifications

The design of analogs of 1-(2-Fluorophenyl)-3-(4-nitrophenyl)urea is guided by established principles of medicinal chemistry aimed at understanding and optimizing molecular interactions. The core idea is to systematically alter specific parts of the molecule and observe the resulting changes in biological activity or physical properties. For diaryl ureas, modifications typically focus on three key areas: the substitution pattern on each of the two phenyl rings and alterations to the central urea (B33335) linker.

Key design principles include:

Isosteric and Bioisosteric Replacements: Substituents are replaced with other groups that have similar steric or electronic properties to probe the importance of these features. For instance, the 2-fluoro substituent could be replaced with other halogens (Cl, Br) or a methyl group to assess the impact of electronegativity and size.

Positional Isomerism: The positions of the fluoro and nitro groups are systematically varied across the phenyl rings (e.g., moving the fluorine to the 3- or 4-position, or the nitro group to the 2- or 3-position) to understand the spatial requirements for optimal interaction with a target.

Conformational Constraints: The flexibility of the molecule can be modified by introducing bulky groups that restrict the rotation around the phenyl-urea bonds, or by incorporating the urea moiety into a cyclic system. This helps to identify the bioactive conformation.

Pharmacophore-Guided Design: Based on known active compounds, a pharmacophore model can be generated that defines the essential three-dimensional arrangement of chemical features required for activity. New analogs are then designed to fit this model. frontiersin.org

These design strategies allow for a systematic exploration of the chemical space around the parent compound, leading to a comprehensive understanding of its structure-activity and structure-property relationships.

Synthesis of Diversified Urea Derivatives with Varying Substituents

The synthesis of this compound and its analogs is typically achieved through a straightforward and versatile reaction involving an isocyanate and an amine. This method allows for the rapid generation of a diverse library of urea derivatives by varying the starting materials.

A general synthetic route involves the reaction of a substituted phenyl isocyanate with a substituted aniline (B41778). For the parent compound, this would involve reacting 2-fluorophenyl isocyanate with 4-nitroaniline (B120555), or 4-nitrophenyl isocyanate with 2-fluoroaniline (B146934). The isocyanates can be sourced commercially or prepared in situ from the corresponding anilines using a phosgenating agent like triphosgene (B27547) or a safer alternative such as carbonyldiimidazole (CDI). mdpi.com

A common laboratory-scale synthesis can be described as follows:

Formation of the Isocyanate: A solution of the desired aniline (e.g., 4-nitroaniline) in an inert solvent like dichloromethane (B109758) (DCM) is treated with a phosgenating agent. For example, triphosgene is added to a solution of the aniline, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) to neutralize the generated HCl. This reaction forms the corresponding isocyanate in situ.

Urea Formation: The second aniline derivative (e.g., 2-fluoroaniline) is then added to the reaction mixture containing the freshly prepared isocyanate. The reaction is typically stirred at room temperature until completion.

Work-up and Purification: The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The resulting crude product is then purified, usually by recrystallization or column chromatography, to yield the desired diaryl urea.

This modular approach allows for the synthesis of a wide array of analogs by simply substituting the starting anilines, as illustrated in the following table which showcases a hypothetical library of derivatives based on this synthetic strategy.

Analog Starting Aniline 1 Starting Aniline 2 Resulting Substituents
Parent Compound 2-Fluoroaniline4-Nitroaniline2-F, 4'-NO2
Analog 1 3-Fluoroaniline4-Nitroaniline3-F, 4'-NO2
Analog 2 4-Fluoroaniline4-Nitroaniline4-F, 4'-NO2
Analog 3 2-Chloroaniline4-Nitroaniline2-Cl, 4'-NO2
Analog 4 2-Fluoroaniline3-Nitroaniline2-F, 3'-NO2
Analog 5 2-Fluoroaniline4-Cyanoaniline2-F, 4'-CN
Analog 6 2-Fluoroaniline4-Methoxyaniline2-F, 4'-OCH3

This synthetic flexibility is crucial for building a library of compounds for comprehensive SAR and SPR studies.

Correlation of Structural Changes with Biological/Material Performance (Molecular Level)

The systematic structural modifications of this compound analogs allow for the correlation of these changes with their performance at a molecular level. This involves assessing how variations in substituents and their positions affect properties such as binding affinity to a biological target or physical characteristics relevant to material science.

Studies on related diaryl urea series have revealed several key trends that are likely to be applicable to analogs of this compound:

Role of the Urea Moiety: The central urea group is a critical pharmacophore, acting as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). These interactions are often essential for anchoring the molecule within the binding site of a protein. nih.gov

Impact of Phenyl Ring Substituents: The nature and position of substituents on the phenyl rings significantly modulate the electronic and steric properties of the molecule.

Electron-withdrawing groups , such as the nitro group, can enhance the hydrogen bond donating capacity of the adjacent N-H group, potentially leading to stronger interactions with a biological target. The position of these groups is also critical; for instance, para-substitution is often preferred in many kinase inhibitors. nih.gov

Halogen substituents , like the fluorine atom, can influence activity through various mechanisms. Fluorine's high electronegativity can alter the acidity of nearby protons and its small size allows it to be well-tolerated in many binding pockets. Furthermore, fluorine substitution can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate. researchgate.net The ortho-position of the fluorine in the title compound is likely to induce a twisted conformation, which can be crucial for fitting into a specific binding pocket.

The following table presents hypothetical data based on known trends in diaryl urea derivatives to illustrate how structural changes might correlate with biological activity, for example, as kinase inhibitors.

Compound Substituent on Ring 1 Substituent on Ring 2 Hypothetical IC50 (nM) Rationale for Activity Change
Parent 2-Fluoro4-Nitro50Ortho-fluoro group induces a specific conformation. Para-nitro group enhances H-bonding.
Analog A 3-Fluoro4-Nitro150Change in fluoro position may lead to a less optimal conformation for binding.
Analog B 4-Fluoro4-Nitro80Para-fluoro is often well-tolerated but may have a different electronic influence than ortho-fluoro.
Analog C 2-Fluoro3-Nitro200Moving the nitro group may disrupt a key hydrogen bond with the target.
Analog D 2-Fluoro4-Cyano75Cyano group is also electron-withdrawing but has different steric and electronic properties than nitro.
Analog E 2-Fluoro4-Amino>1000The electron-donating amino group may weaken the N-H hydrogen bond donation, leading to loss of activity.

These correlations are fundamental to understanding the molecular basis of the compound's function and for guiding further optimization efforts.

Ligand Design and Optimization Based on SAR Insights

The insights gained from structure-activity relationship (SAR) studies are the cornerstone of rational ligand design and optimization. The goal is to iteratively modify the lead compound, this compound, to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing off-target effects.

The optimization process typically follows a cycle:

Analyze SAR Data: Identify the structural features that are critical for activity. For example, if the SAR data suggests that a hydrogen bond acceptor is required at the 4-position of the second phenyl ring, this becomes a key feature to maintain or mimic in new designs.

Formulate Hypotheses: Based on the SAR, new hypotheses are formulated. For instance, if small, electron-withdrawing groups at the 2-position of the first ring are beneficial, one might hypothesize that other small electronegative atoms or groups at this position could also be effective.

Design New Analogs: New molecules are designed based on these hypotheses. This could involve scaffold hopping, where the diaryl urea core is replaced with a different chemical scaffold that maintains the key pharmacophoric features, or it could involve more subtle modifications of the existing scaffold.

Synthesize and Test: The newly designed compounds are synthesized and tested to see if the desired improvements in performance have been achieved.

An example of an optimization strategy for this compound, assuming it is a kinase inhibitor, could be to replace the nitro group, which can sometimes be metabolically labile or associated with toxicity, with a more stable electron-withdrawing group like a cyano or a sulfonamide group. The SAR data would then be used to evaluate if this change maintains or improves the inhibitory activity.

The following table illustrates a hypothetical optimization pathway based on SAR insights.

Generation Compound Modification from Previous Generation Hypothetical Improvement
Lead This compound-Baseline activity
Gen 1 1-(2-Fluorophenyl)-3-(4-cyanophenyl)ureaReplaced -NO2 with -CNImproved metabolic stability, similar potency
Gen 2 1-(2-Fluoro-5-methylphenyl)-3-(4-cyanophenyl)ureaAdded a methyl group to the fluoro-phenyl ringIncreased van der Waals interactions, improved potency
Gen 3 1-(2-Fluoro-5-methylphenyl)-3-(4-(methylsulfonamido)phenyl)ureaReplaced -CN with a sulfonamide groupEnhanced solubility and potential for additional H-bonds

This iterative process of design, synthesis, and testing, guided by SAR, is a powerful strategy for developing new and improved molecules for a variety of applications.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational tools that leverage the understanding of SAR to accelerate the discovery of new, active compounds. frontiersin.org

Pharmacophore Modeling

A pharmacophore model is a three-dimensional representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. For a series of active diaryl urea analogs, a pharmacophore model would typically include features such as:

Hydrogen bond donors (from the urea N-H groups)

A hydrogen bond acceptor (from the urea carbonyl oxygen)

Aromatic rings (representing the phenyl groups)

Specific features for key substituents, such as a halogen bonding site for the fluorine or a hydrogen bond acceptor for the nitro group.

This model can be generated based on the structures of known active ligands (ligand-based) or from the crystal structure of the ligand bound to its biological target (structure-based). frontiersin.org The resulting pharmacophore serves as a 3D query for searching large compound databases.

Virtual Screening

Virtual screening is the process of using a computer to search large libraries of chemical compounds to identify those that are most likely to be active against a specific target. When a pharmacophore model is used as the search query, the screening software identifies molecules in the database that can adopt a conformation that matches the pharmacophore's features.

The workflow for a pharmacophore-based virtual screening campaign would be:

Pharmacophore Model Generation: Develop a robust pharmacophore model based on this compound and its most active analogs.

Database Selection: Choose one or more large chemical databases to screen (e.g., ZINC, ChEMBL).

Screening: Use the pharmacophore model as a filter to screen the database. Molecules that match the pharmacophore are collected as "hits".

Hit Filtering and Prioritization: The initial hits are often further filtered based on other criteria, such as drug-likeness (e.g., Lipinski's rule of five), predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and molecular docking scores to predict their binding affinity to the target.

Experimental Validation: The most promising candidates from the virtual screening are then synthesized or purchased and tested experimentally to confirm their activity.

This approach allows for the efficient exploration of vast chemical space and the identification of novel scaffolds that may not have been discovered through traditional medicinal chemistry approaches. It is a key strategy in modern drug discovery and can also be applied to the search for new materials with specific properties.

Future Research Directions and Unexplored Avenues for 1 2 Fluorophenyl 3 4 Nitrophenyl Urea Research

The scientific journey with 1-(2-Fluorophenyl)-3-(4-nitrophenyl)urea is far from complete. While initial studies have laid a foundational understanding of its basic properties, the compound's full potential remains largely untapped. The subsequent sections outline promising future research directions, from novel material applications to advanced computational and collaborative strategies, that could unlock new functionalities and applications for this versatile diaryl urea (B33335) derivative.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-Fluorophenyl)-3-(4-nitrophenyl)urea, and how are yields optimized?

The synthesis typically involves reacting substituted phenyl isocyanates with aromatic amines. A common method employs 2-fluorophenyl isocyanate and 4-nitrophenylamine under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–25°C. Catalysts like triethylamine may enhance reaction efficiency. Yield optimization requires precise stoichiometric ratios (1:1.05 molar excess of isocyanate), controlled temperature (monitored via reflux), and inert gas purging to prevent hydrolysis of the isocyanate . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the pure urea derivative .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR identify aromatic proton environments (e.g., fluorine-induced deshielding at ~7.2–8.5 ppm) and urea carbonyl signals (~155–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected m/z: ~289.23) and fragmentation patterns .
  • X-ray Crystallography : For crystalline samples, this reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between urea NH and nitro groups) .

Q. What are the key physicochemical properties influencing its solubility and stability?

The compound’s solubility is governed by substituent effects: the electron-withdrawing nitro group reduces solubility in polar solvents, while the fluorine atom enhances lipophilicity. Stability studies (TGA/DSC) show decomposition above 200°C, with hygroscopicity requiring storage under anhydrous conditions. Solubility can be improved via co-solvents (DMSO:water mixtures) or salt formation .

Advanced Research Questions

Q. How can intermolecular interactions of this urea derivative be analyzed to predict crystal packing or supramolecular assembly?

Methodology :

  • Hirshfeld Surface Analysis : Quantifies close contacts (e.g., H···O/N interactions from urea and nitro groups) using CrystalExplorer software. Fingerprint plots differentiate dominant interactions (e.g., O···H vs. F···H) .
  • DFT Calculations : Gaussian09 simulations model electrostatic potential surfaces to predict hydrogen-bonding preferences .
  • Powder XRD : Compares experimental and simulated patterns to validate packing motifs .

Q. How do substituent modifications (e.g., fluorine vs. chlorine) impact biological activity, and how are these effects validated?

Experimental Design :

  • Comparative SAR Studies : Synthesize analogs (e.g., 4-chlorophenyl vs. 4-nitrophenyl) and test against target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Docking Simulations : AutoDock Vina predicts binding affinities to active sites, correlating substituent electronegativity (fluorine’s σp values) with inhibitory potency .
  • In Vitro Validation : Dose-response curves (IC50) in cell lines (e.g., HeLa for anticancer activity) identify optimal substituent combinations .

Q. What strategies resolve contradictions in biological assay data (e.g., conflicting IC50 values across studies)?

Troubleshooting Steps :

  • Purity Verification : HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity; impurities (e.g., unreacted isocyanate) may skew results .
  • Assay Standardization : Normalize protocols (e.g., ATP concentration in kinase assays) and use reference inhibitors (e.g., staurosporine) as controls .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers or batch effects .

Q. How can reaction conditions be optimized for scalable synthesis without compromising regioselectivity?

Process Optimization :

  • DoE Approach : Design of Experiments (e.g., Box-Behnken) evaluates temperature (20–60°C), solvent (DMF vs. THF), and catalyst (DBU vs. Et3N) effects on yield .
  • In Situ Monitoring : ReactIR tracks isocyanate consumption to minimize side reactions (e.g., urea dimerization) .
  • Green Chemistry : Substitute hazardous solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve sustainability .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., LogP, metabolic stability)?

In Silico Tools :

  • ADMET Prediction : SwissADME estimates LogP (~2.8), blood-brain barrier permeability (low), and CYP450 metabolism sites .
  • Molecular Dynamics (MD) : GROMACS simulations model serum protein binding (e.g., HSA) to predict plasma half-life .

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1-(2-Fluorophenyl)-3-(4-nitrophenyl)urea
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.